molecular formula C6H9NO3 B15351482 (1-Formylazetidin-2-yl) acetate

(1-Formylazetidin-2-yl) acetate

Cat. No.: B15351482
M. Wt: 143.14 g/mol
InChI Key: BNCZFBSDTYIAKR-UHFFFAOYSA-N
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Description

(1-Formylazetidin-2-yl) acetate is a chemical compound that belongs to the class of organic compounds known as acetates. It is characterized by the presence of an azetidine ring, a four-membered nitrogen-containing heterocycle, with a formyl group (-CHO) attached to the first carbon and an acetate group (-COOCH3) attached to the second carbon.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with azetidine derivatives.

  • Formylation Reaction: The azetidine ring is subjected to formylation using reagents like formic acid or formyl chloride under controlled conditions to introduce the formyl group.

  • Acetylation Reaction: The resulting formylated azetidine is then acetylated using acetic anhydride or acetyl chloride to introduce the acetate group.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized products.

  • Reduction: Reduction reactions can convert the formyl group to a primary alcohol.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the formyl or acetate groups are replaced by other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products Formed:

  • Oxidation: Oxidation can yield carboxylic acids or ketones.

  • Reduction: Reduction typically results in the formation of alcohols.

  • Substitution: Substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

(1-Formylazetidin-2-yl) acetate has several applications in scientific research:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: The compound can be used as a probe in biological studies to understand enzyme mechanisms or as a precursor for bioactive molecules.

  • Medicine: It may be explored for its potential therapeutic properties, such as anti-inflammatory or antimicrobial activities.

  • Industry: In the pharmaceutical and agrochemical industries, it can be used in the synthesis of active ingredients or intermediates.

Mechanism of Action

The mechanism by which (1-Formylazetidin-2-yl) acetate exerts its effects depends on its specific application. For example, in biological studies, it may interact with enzymes or receptors, leading to modulation of biological pathways. The molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

(1-Formylazetidin-2-yl) acetate can be compared with other azetidine derivatives or formylated compounds:

  • Azetidine Derivatives: Similar compounds include azetidine-2-carboxylic acid and azetidine-2-carboxaldehyde.

  • Formylated Compounds: Other formylated compounds include formylated pyridines and indoles.

List of Similar Compounds

  • Azetidine-2-carboxylic acid

  • Azetidine-2-carboxaldehyde

  • Formylated pyridines

  • Formylated indoles

This comprehensive overview provides a detailed understanding of this compound, its preparation, reactions, applications, and comparison with similar compounds

Properties

Molecular Formula

C6H9NO3

Molecular Weight

143.14 g/mol

IUPAC Name

(1-formylazetidin-2-yl) acetate

InChI

InChI=1S/C6H9NO3/c1-5(9)10-6-2-3-7(6)4-8/h4,6H,2-3H2,1H3

InChI Key

BNCZFBSDTYIAKR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1CCN1C=O

Origin of Product

United States

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